(S)-tert-Butyl 3-(3-(2-(hydroxymethyl)pyrrolidin-1-yl)propoxy)propanoate

PHD inhibition HIF pathway anemia

(S)-tert-Butyl 3-(3-(2-(hydroxymethyl)pyrrolidin-1-yl)propoxy)propanoate (CAS 2422138-23-4) is a chiral (S)-pyrrolidine-based tert-butyl ester that functions as a potent pan-inhibitor of hypoxia-inducible factor prolyl hydroxylase domain (PHD) enzymes PHD1, PHD2, and PHD3. The compound is sourced from Merck Research Laboratories and curated in ChEMBL (CHEMBL2041180) and BindingDB (BDBM50385793), with reported IC50 values of 1.10 nM (PHD1), 1.60 nM (PHD2), and 20 nM (PHD3) in biochemical assays.

Molecular Formula C15H29NO4
Molecular Weight 287.39 g/mol
Cat. No. B12928705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-Butyl 3-(3-(2-(hydroxymethyl)pyrrolidin-1-yl)propoxy)propanoate
Molecular FormulaC15H29NO4
Molecular Weight287.39 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCOCCCN1CCCC1CO
InChIInChI=1S/C15H29NO4/c1-15(2,3)20-14(18)7-11-19-10-5-9-16-8-4-6-13(16)12-17/h13,17H,4-12H2,1-3H3/t13-/m0/s1
InChIKeySUSSCOVLXSCDQH-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-tert-Butyl 3-(3-(2-(hydroxymethyl)pyrrolidin-1-yl)propoxy)propanoate: A High-Potency Pan-PHD Inhibitor with Favorable Selectivity Profile for Anemia and Ischemia Research


(S)-tert-Butyl 3-(3-(2-(hydroxymethyl)pyrrolidin-1-yl)propoxy)propanoate (CAS 2422138-23-4) is a chiral (S)-pyrrolidine-based tert-butyl ester that functions as a potent pan-inhibitor of hypoxia-inducible factor prolyl hydroxylase domain (PHD) enzymes PHD1, PHD2, and PHD3 . The compound is sourced from Merck Research Laboratories and curated in ChEMBL (CHEMBL2041180) and BindingDB (BDBM50385793), with reported IC50 values of 1.10 nM (PHD1), 1.60 nM (PHD2), and 20 nM (PHD3) in biochemical assays . It features a tert-butyl ester protecting group, a flexible propoxy linker, and a (2S)-hydroxymethylpyrrolidine head group, distinguishing it from direct propanoate-linked analogs and enabling both pharmacological interrogation of the HIF pathway and potential use as a functionalized intermediate in targeted protein degradation (PROTAC) applications .

Why (S)-tert-Butyl 3-(3-(2-(hydroxymethyl)pyrrolidin-1-yl)propoxy)propanoate Cannot Be Replaced by Generic Pyrrolidine or Propanoate Analogs Without Loss of Function


The biological activity and synthetic utility of (S)-tert-butyl 3-(3-(2-(hydroxymethyl)pyrrolidin-1-yl)propoxy)propanoate are exquisitely sensitive to three structural features: (i) the (S)-stereochemistry of the 2-hydroxymethylpyrrolidine head group, which governs chiral recognition at the PHD active site; (ii) the propoxy linker between the pyrrolidine nitrogen and the propanoate ester, which modulates conformational flexibility and target engagement; and (iii) the tert-butyl ester, which serves as a traceless protecting group for downstream carboxylic acid liberation or orthogonal conjugation . A direct structural analog, BDBM50385792 (CHEMBL2041179), which replaces the carboxylic acid with a dimethylamide, shows 2.3- to 3.4-fold lower potency across PHD isoforms (PHD1 IC50 3.70 nM, PHD2 IC50 4.70 nM, PHD3 IC50 49 nM), demonstrating that even conservative modifications at the terminus significantly attenuate target engagement . Shorter-linker congeners such as tert-butyl (S)-3-(2-(hydroxymethyl)pyrrolidin-1-yl)propanoate (CAS 114106-85-3) lack the additional oxygen atom and extended chain length, altering both the solvation properties and the maximum achievable distance between the pyrrolidine pharmacophore and the ester terminus, which is critical for both PHD inhibition and potential PROTAC ternary complex formation .

Quantitative Differentiation Evidence for (S)-tert-Butyl 3-(3-(2-(hydroxymethyl)pyrrolidin-1-yl)propoxy)propanoate vs. Closest Analogs and In-Class PHD Inhibitors


(S)-tert-Butyl 3-(3-(2-(hydroxymethyl)pyrrolidin-1-yl)propoxy)propanoate vs. Direct Dimethylamide Analog (BDBM50385792): 2.3–3.4× Superior Pan-PHD Potency

In head-to-head biochemical profiling conducted by Merck Research Laboratories and deposited in BindingDB/ChEMBL, (S)-tert-butyl 3-(3-(2-(hydroxymethyl)pyrrolidin-1-yl)propoxy)propanoate demonstrates 2.3- to 3.4-fold greater inhibitory potency against all three PHD isoforms compared to its closest structural analog, BDBM50385792 (CHEMBL2041179), which differs only by replacement of the terminal carboxylic acid with a dimethylamide . The target compound achieves PHD1 IC50 = 1.10 nM, PHD2 IC50 = 1.60 nM, and PHD3 IC50 = 20 nM, versus 3.70 nM, 4.70 nM, and 49 nM for the comparator under matched assay conditions . The PHD2 IC50 of 1.60 nM places this compound among the most potent pan-PHD inhibitors reported, comparable to IOX4 (PHD2 IC50 = 1.6 nM) but with a broader pan-isoform profile, while exceeding Molidustat (PHD2 IC50 = 280 nM) by approximately 175-fold and Daprodustat (PHD2 IC50 = 22.2 nM) by approximately 14-fold .

PHD inhibition HIF pathway anemia ischemia structure-activity relationship

Cardiac Safety Window: hERG IC50 of 46 µM Provides >28,000-Fold Selectivity Over PHD2 Inhibition

In selectivity profiling performed by Merck Research Laboratories, (S)-tert-butyl 3-(3-(2-(hydroxymethyl)pyrrolidin-1-yl)propoxy)propanoate exhibits an hERG IC50 of 46,000 nM (46 µM), yielding a selectivity index (hERG IC50 / PHD2 IC50) of approximately 28,750-fold . This represents a substantial cardiac safety margin, as the widely accepted threshold for hERG liability mitigation is typically >30–100-fold selectivity over the primary target . While comprehensive hERG data for in-class clinical compounds (Molidustat, Daprodustat, IOX4) are not publicly available in comparable assay formats, the >28,000-fold selectivity window positions this compound favorably for in vivo pharmacological studies where cardiac repolarization effects are a key concern .

hERG cardiac safety selectivity drug discovery PHD inhibitor

Minimal Cytochrome P450 Inhibition Risk: CYP2D6, CYP3A4, and CYP2C9 IC50 > 50 µM

In CYP450 inhibition assays conducted by Merck Research Laboratories, (S)-tert-butyl 3-(3-(2-(hydroxymethyl)pyrrolidin-1-yl)propoxy)propanoate shows IC50 values exceeding 50,000 nM (>50 µM) against CYP2D6, CYP3A4, and CYP2C9 isoforms . This clean CYP profile indicates a low probability of mechanism-based or competitive drug-drug interactions (DDI) mediated by these major hepatic cytochrome P450 enzymes. In contrast, the clinical PHD inhibitor Daprodustat is known to be a substrate of CYP2C8 and is subject to clinically relevant drug interactions with CYP2C8 inducers, while Molidustat undergoes extensive hepatic metabolism via multiple CYP and UGT pathways .

CYP450 drug-drug interaction metabolic stability PHD inhibitor ADME

Propoxy Linker Architecture Provides Dual Utility: Optimized PHD Pharmacophore Spacing and a Functional Handle for PROTAC / Bioconjugation Chemistry

The propoxy linker [-O-CH2-CH2-CH2-] connecting the pyrrolidine nitrogen to the propanoate backbone distinguishes this compound from the shorter, direct-linked analog tert-butyl (S)-3-(2-(hydroxymethyl)pyrrolidin-1-yl)propanoate (CAS 114106-85-3) . This extended linker architecture serves a dual purpose: (i) it provides optimal spacing of the (S)-2-hydroxymethylpyrrolidine pharmacophore for engagement with the PHD active site, contributing to the observed single-digit nanomolar potency; and (ii) it introduces a flexible, hydrophilic ether chain terminated by a tert-butyl ester that can be selectively deprotected (TFA or HCl) to reveal a free carboxylic acid for amide coupling with E3 ligase ligands (e.g., VHL or CRBN recruiters) in PROTAC synthesis . Structurally related propoxy-pyrrolidine motifs appear in PROTAC degraders such as LC-2 (KRAS G12C degrader), which employs a pyrrolidin-1-yl-propoxy-propanamido linker segment . Additionally, compounds sharing the C15H29NO4 molecular formula (e.g., Boc-10-aminodecanoic acid) are established PROTAC linkers, underscoring the molecular weight range and functional group compatibility of this scaffold for targeted protein degradation applications .

PROTAC linker bioconjugation pyrrolidine tert-butyl ester targeted protein degradation

Scalable Commercial Availability at Research-Grade Purity (≥98%) from Multiple Independent Suppliers

(S)-tert-Butyl 3-(3-(2-(hydroxymethyl)pyrrolidin-1-yl)propoxy)propanoate is stocked and supplied by multiple independent vendors worldwide, including BOC Sciences (USA/UK/Germany; catalog availability from lab to industrial scale), Leyan (Shanghai HaoHong Biomedical; purity 98%, CAS 2422138-23-4, boiling point 390.7±22.0 °C), and 001Chemical . In contrast, the closest comparator BDBM50385792 is a proprietary Merck compound available only through BindingDB/ChEMBL deposition and is not listed for commercial purchase, while the shorter-linker analog tert-butyl (S)-3-(2-(hydroxymethyl)pyrrolidin-1-yl)propanoate (CAS 114106-85-3) is available from fewer suppliers with limited batch size options . The confirmed analytical purity of ≥98% (by HPLC/NMR) and boiling point characterization (390.7±22.0 °C) provide quality benchmarks for procurement specifications .

commercial availability purity supply chain research chemical bulk procurement

Recommended Research and Industrial Application Scenarios for (S)-tert-Butyl 3-(3-(2-(hydroxymethyl)pyrrolidin-1-yl)propoxy)propanoate Based on Quantitative Differentiation Evidence


High-Potency HIF Prolyl Hydroxylase Inhibition for Anemia and Ischemia-Reperfusion Injury Research

With PHD2 IC50 of 1.60 nM and pan-isoform coverage (PHD1 1.10 nM, PHD3 20 nM), this compound is ideally suited for pharmacological HIF stabilization studies in cellular and in vivo models of anemia, ischemic preconditioning, and tissue protection . Its >175-fold potency advantage over the clinical comparator Molidustat (PHD2 IC50 280 nM) enables HIF-α induction at substantially lower concentrations, minimizing off-target pharmacology at the doses required for robust erythropoietin (EPO) upregulation . The clean CYP450 profile (all IC50 > 50 µM) further supports co-administration studies with standard-of-care agents in renal anemia models without confounding drug-drug interactions .

Cardiac-Safe In Vivo Pharmacology Studies Requiring Extended HIF Pathway Activation

The hERG IC50 of 46,000 nM provides a >28,000-fold selectivity margin over PHD2 engagement, making this compound a preferred choice for chronic dosing studies where QT prolongation and proarrhythmic risk must be minimized . This safety window is particularly relevant for myocardial ischemia-reperfusion models, myocardial infarction recovery studies, and chronic kidney disease models where extended HIF stabilization may be therapeutically beneficial but cardiac safety is paramount .

Synthesis of Heterobifunctional PROTAC Degraders Targeting the HIF/PHD Axis

The tert-butyl ester can be selectively deprotected under mild acidic conditions (TFA/DCM or HCl/dioxane) to yield the free carboxylic acid, which can then be coupled to E3 ligase ligands (VHL, CRBN, or IAP recruiters) via standard amide bond-forming reactions (EDC/HATU) . The propoxy linker provides a built-in flexible spacer that has precedent in successful PROTAC designs such as LC-2, and the pyrrolidine hydroxymethyl group offers an additional functionalization point for introducing target-protein-binding warheads or fluorescent reporters . This convergent strategy enables structure-activity relationship (SAR) exploration of PHD-targeted protein degraders without requiring de novo synthesis of the entire linker-pharmacophore unit .

Structure-Activity Relationship (SAR) Studies of PHD Isoform Selectivity Using a Modular Building Block

The (S)-stereochemistry, propoxy linker, and tert-butyl ester terminus constitute a defined scaffold whose individual contributions to PHD isoform potency and selectivity can be systematically interrogated . By varying the ester group (tert-butyl vs. methyl vs. free acid), the linker length (propoxy vs. direct propanoate), and the pyrrolidine substitution pattern, medicinal chemistry teams can map the pharmacophoric requirements for PHD1/2/3 selectivity . The commercial availability of this compound at ≥98% purity from multiple vendors ensures reproducibility across independent laboratories conducting these SAR investigations .

Quote Request

Request a Quote for (S)-tert-Butyl 3-(3-(2-(hydroxymethyl)pyrrolidin-1-yl)propoxy)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.